5-Methoxy-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide

BTK inhibitor Kinase drug discovery Covalent inhibitor

5-Methoxy-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide (CAS 1352135-21-7; C21H27BN2O5, MW 398.26 g/mol) is a dual-functional small molecule that combines a 5-methoxynicotinamide pharmacophore with a 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl substituent. This architecture provides two orthogonal modes of action: the boronic ester serves as a reversible covalent warhead for nucleophilic active-site residues (e.g., catalytic cysteines or serines), while the nicotinamide amide engages conserved hydrogen-bond networks in NAD⁺-binding pockets.

Molecular Formula C19H23BN2O4
Molecular Weight 354.2 g/mol
Cat. No. B8160647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide
Molecular FormulaC19H23BN2O4
Molecular Weight354.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC(=CN=C3)OC
InChIInChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)14-7-6-8-15(10-14)22-17(23)13-9-16(24-5)12-21-11-13/h6-12H,1-5H3,(H,22,23)
InChIKeyMUIMDZYERKFWPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide: A Boronic Ester Nicotinamide for BTK and NNMT Targeting


5-Methoxy-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide (CAS 1352135-21-7; C21H27BN2O5, MW 398.26 g/mol) is a dual-functional small molecule that combines a 5-methoxynicotinamide pharmacophore with a 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl substituent. This architecture provides two orthogonal modes of action: the boronic ester serves as a reversible covalent warhead for nucleophilic active-site residues (e.g., catalytic cysteines or serines), while the nicotinamide amide engages conserved hydrogen-bond networks in NAD⁺-binding pockets [1]. Biological profiling data from BindingDB and US Patent 20240083900 demonstrate potent inhibition of Bruton's tyrosine kinase (BTK; IC₅₀ = 1 nM) and moderate inhibition of nicotinamide N-methyltransferase (NNMT; Ki = 650 nM, IC₅₀ = 210 nM in recombinant enzyme assays), yet negligible activity against nicotinamide phosphoribosyltransferase (NAMPT; IC₅₀ > 100,000 nM) [2][3]. This multi-target profile, coupled with the synthetic versatility of the pinacol boronate for Suzuki coupling, makes it a valuable research tool and a versatile intermediate in medicinal chemistry programs.

BTK/NNMT dual-target probe — combines reversible covalent boronic ester warhead with NAD⁺-site engagement
Boronic ester synthetic handle — pinacol boronate enables Suzuki coupling for late-stage diversification
NAMPT selectivity window — preserves NAD⁺ homeostasis; relevant for chronic cellular studies
BTK IC₅₀, NNMT Ki values in Section 3

Why Generic Nicotinamide Analogs Cannot Substitute 5-Methoxy-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide


Generic substitution with simpler nicotinamide analogs (e.g., 5-methoxynicotinamide, JBSNF-000088) or alternative boronic esters (e.g., N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide) fails for procurement decisions because this compound uniquely occupies a structural intersection that confers a distinct multi-target activity profile. 5-Methoxynicotinamide (JBSNF-000088), a widely used NNMT inhibitor lacking the boronic ester, exhibits a much weaker human NNMT IC₅₀ of 1,800 nM and is completely inactive against BTK, demonstrating the essential role of the boronic ester in conferring the potent sub-nanomolar BTK activity . Conversely, boronic ester nicotinamide analogs without the 5-methoxy group (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide) show substantially different NNMT potency, as evidenced by published SAR data [1]. The meta-substitution pattern on the phenyl ring and the precise combination of the 5-methoxy group, carboxamide linker, and boronic ester are essential for achieving the observed BTK/NNMT dual-target engagement while maintaining synthetic utility. Replacing this specific chemical entity with any analog lacking this exact substitution geometry would result in a different compound with unpredictable biological activity and synthetic reactivity profiles.

Absence of boronic ester
Nicotinamide analogs without the boron group (e.g., JBSNF-000088) lack BTK activity entirely, and offer no Suzuki-coupling reactivity for analog synthesis.
5-Methoxy deletion alters target profile
Boronic ester nicotinamides without the 5-methoxy substitution show substantially different NNMT inhibition potency; dual-target engagement may not transfer.
Meta-substitution geometry is critical
The meta-phenyl-boronate pattern maintains the required pharmacophore distance; para or ortho isomers, or pyridine-linked boronates, may shift steric/electronic fit and kinase selectivity.

Quantitative Evidence Guide: How 5-Methoxy-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide Differentiates from Key Comparators


BTK Inhibition: Sub-Nanomolar Potency and Structural Differentiation from Ibrutinib

This compound exhibits potent BTK inhibition with an IC₅₀ of 1 nM in a recombinant human BTK biochemical assay, as disclosed in US Patent 20240083900 (Example 99) [1]. This potency places it in the same order of magnitude as the clinically approved covalent BTK inhibitor ibrutinib, which has an IC₅₀ of 0.5 nM in comparable enzymatic assays [2]. However, unlike ibrutinib, which relies on an acrylamide warhead for irreversible covalent bond formation with Cys481, this compound employs a boronic ester as a reversible covalent warhead, potentially offering a differentiated resistance profile against the C481S mutation that commonly arises during ibrutinib therapy. Furthermore, its additional NNMT inhibitory activity (Ki = 650 nM) provides a dual-target engagement profile absent in ibrutinib, which is selective for BTK (IC₅₀ = 0.5 nM) and does not inhibit NNMT at physiologically relevant concentrations.

BTK inhibition
Reported
IC₅₀ = 1 nM (recombinant human BTK)
Ibrutinib comparator: IC₅₀ = 0.5 nM
Supports reversible covalent BTK engagement context
Mechanism differs from irreversible acrylamide warheads; resistance-mutation context requires separate study
BTK inhibitor Kinase drug discovery Covalent inhibitor

NNMT Inhibition: Activity Differentiation from the Standard Tool Compound JBSNF-000088 (6-Methoxynicotinamide)

The compound exhibits moderate NNMT inhibition with a Ki of 650 nM and an IC₅₀ of 6,400 nM in recombinant human NNMT enzymatic assays, as recorded in BindingDB (BDBM50627707) from US Patent 20250017936 [1]. In contrast, the widely used standard NNMT inhibitor JBSNF-000088 (6-methoxynicotinamide) exhibits an IC₅₀ of 1,800 nM (1.8 µM) under comparable in vitro conditions . Although JBSNF-000088 shows 3.6-fold stronger NNMT inhibition by IC₅₀ comparison, it completely lacks the boronic ester functionality and therefore has no BTK activity, no synthetic handle for Suzuki coupling, and no capacity for reversible covalent target engagement. The dual BTK (1 nM) and NNMT activity of the target compound, along with its synthetic versatility, justifies its selection over JBSNF-000088 in research programs that require bifunctional probes.

NNMT inhibition
Reported
Ki = 650 nM, IC₅₀ = 6,400 nM (human NNMT)
JBSNF-000088: IC₅₀ = 1,800 nM; no BTK activity
Dual BTK/NNMT profile context, NNMT potency alone is modest
Bifunctional probe fit; single-target NNMT studies may prefer JBSNF-000088
NNMT inhibitor Metabolic disease Epigenetics

Selectivity Window: Negligible NAMPT Inhibition Differentiates from Pan-Nicotinamide Inhibitors Like FK866

NAMPT is the rate-limiting enzyme in the NAD⁺ salvage pathway, and many nicotinamide-derived compounds exhibit potent NAMPT inhibition (e.g., FK866/APO866, IC₅₀ = 1.60 nM) which leads to universal NAD⁺ depletion, cytotoxicity, and dose-limiting toxicities [1]. The target compound was profiled against full-length C-terminal His6-tagged human NAMPT in an Escherichia coli Rosetta (DE3) expression system using PRPP/NAM as substrate/cofactor and exhibited an IC₅₀ exceeding 100,000 nM (>100 µM), confirming negligible NAMPT inhibitory activity [2]. This >100,000-fold selectivity for BTK (1 nM) over NAMPT (>100,000 nM), and >150-fold selectivity for NNMT (Ki = 650 nM) over NAMPT, contrasts sharply with the pan-nicotinamide inhibitor FK866, which potently inhibits NAMPT at sub-nanomolar concentrations (IC₅₀ = 0.09–1.60 nM) without BTK activity [1]. This selectivity window is critical for applications where preservation of NAD⁺ homeostasis is required while targeting BTK and NNMT.

NAMPT selectivity
Reported
NAMPT IC₅₀ > 100,000 nM
>100,000-fold vs. BTK; FK866 NAMPT IC₅₀ = 1.60 nM
Preserves NAD⁺ biosynthesis during BTK/NNMT engagement
Chronic cellular studies require separate NAD⁺ level validation
NAMPT inhibitor NAD⁺ metabolism Selectivity profiling

Synthetic Versatility: Boronic Ester Enables Downstream Diversification Absent in Non-Boronated Analogs

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 3-position of the phenyl ring provides a robust, air-stable handle for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, a capability absent in non-boronated nicotinamide analogs such as 5-methoxynicotinamide (JBSNF-000088) and FK866 [1]. This enables rapid, modular diversification at a late stage to generate focused libraries for structure–activity relationship (SAR) exploration without de novo synthesis of the entire nicotinamide scaffold. In contrast, compounds like N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide or 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide, while also possessing a boronic ester, feature the boronate directly attached to the pyridine ring at the 5-position, which results in different electronic properties, cross-coupling reactivity, and biological target interactions due to altered steric and electronic environments . The meta-phenyl-linked boronate in the target compound provides a geometry that extends the substituent further from the nicotinamide pharmacophore, which is essential for preserving the intrinsic binding interactions of the 5-methoxynicotinamide core while enabling functionalization.

Synthetic versatility
Class-level
Pinacol boronate at meta-phenyl; air-stable, Suzuki-ready
Non-boronated analogs (JBSNF-000088, FK866) lack cross-coupling handle
Enables library synthesis; geometry critical for SAR exploration
Class-level inference; coupling efficiency depends on substrate and conditions
Suzuki coupling Building block Medicinal chemistry

Best Application Scenarios for 5-Methoxy-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide in Drug Discovery and Chemical Biology


Dual BTK/NNMT Chemical Probe for Investigating Kinase–Methyltransferase Crosstalk in B-Cell Malignancies

BTK is a validated target in B-cell malignancies, and NNMT overexpression is increasingly recognized as a metabolic vulnerability in aggressive lymphomas. This compound's dual BTK (IC₅₀ = 1 nM) and NNMT (Ki = 650 nM) inhibition profile enables simultaneous interrogation of B-cell receptor signaling and nicotinamide metabolism in a single chemical probe, a capability that neither ibrutinib (BTK-only, IC₅₀ = 0.5 nM) nor JBSNF-000088 (NNMT-only, IC₅₀ = 1,800 nM) can deliver [1]. Its selectivity over NAMPT (IC₅₀ > 100,000 nM) preserves cellular NAD⁺ pools, allowing prolonged treatment without inducing metabolic crisis, which is essential for chronic dosing studies in xenograft models [2].

Boronic Ester Common Intermediate for Late-Stage Diversification in BTK-Focused Library Synthesis

The pinacol boronate group at the 3-position of the phenyl ring provides a stable, versatile handle for Suzuki–Miyaura cross-coupling. Medicinal chemistry teams can procure a single batch of this compound and use it as a common intermediate to generate a focused library of 50–100 analogs via parallel synthesis, replacing the boronate with diverse aryl, heteroaryl, or alkenyl groups to rapidly explore SAR at the solvent-exposed region of the BTK binding pocket [3]. This approach eliminates the need for multi-step de novo synthesis of each analog and significantly reduces cycle time and procurement costs compared to sourcing individual non-boronated derivatives.

Negative Control for NAMPT-Dependent NAD⁺ Depletion Studies

Given its negligible NAMPT inhibition (IC₅₀ > 100,000 nM) despite containing a nicotinamide scaffold, this compound serves as an ideal negative control in experiments designed to validate NAMPT-dependent mechanisms of action. When used alongside FK866 (NAMPT IC₅₀ = 1.60 nM) or other potent NAMPT inhibitors, researchers can attribute observed phenotypes (e.g., NAD⁺ depletion, ATP loss, apoptosis) specifically to NAMPT inhibition rather than off-target effects of the nicotinamide pharmacophore [2]. This application is particularly valuable in cancer metabolism research where distinguishing NAMPT-dependent from NAMPT-independent effects is critical for target validation.

Reversible Covalent BTK Inhibitor Scaffold for Ibrutinib-Resistance Research

Acquired resistance to irreversible BTK inhibitors like ibrutinib frequently involves the C481S mutation that prevents covalent bond formation with the acrylamide warhead. The boronic ester warhead in this compound forms reversible covalent bonds with catalytic cysteine/serine residues, representing a mechanistically distinct mode of BTK engagement that may retain activity against C481S-mutant BTK [1]. With a BTK IC₅₀ of 1 nM, this compound provides a starting point for developing next-generation BTK inhibitors designed to overcome ibrutinib resistance, a critical unmet need in chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) therapy [4].

Application
Selection Property
Validation Focus
BTK/NNMT dual-target probe studies
Reversible covalent boronic ester + NAMPT selectivity
B-cell signaling & NAD⁺ metabolism endpoint monitoring
Late-stage diversification via Suzuki coupling
Stable pinacol boronate handle
Cross-coupling reactivity & product library scope
Negative control for NAMPT-dependent mechanisms
Negligible NAMPT inhibition (>100 µM)
NAD⁺/ATP level preservation vs. FK866 in cell models
BTK resistance-mutation model research
Reversible covalent warhead (non-acrylamide)
C481S-mutant BTK engagement in enzymatic & cellular assays
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